molecular formula C25H46O2Si B2840534 4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4S)-1,4,5-trimethyl-5-[(triethylsilyl)oxy]-2-hexen-1-yl]-, (1R,3aR,7aR)- CAS No. 950586-26-2

4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4S)-1,4,5-trimethyl-5-[(triethylsilyl)oxy]-2-hexen-1-yl]-, (1R,3aR,7aR)-

Cat. No. B2840534
CAS RN: 950586-26-2
M. Wt: 406.726
InChI Key: KGCSLEGUTMLXIQ-BOJVKBFOSA-N
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Description

The compound “4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4S)-1,4,5-trimethyl-5-[(triethylsilyl)oxy]-2-hexen-1-yl]-, (1R,3aR,7aR)-” is a complex organic compound. It is a derivative of 4H-inden-4-one, containing a 1,5-dimethyl-5-[(triethylsilyl)oxy]hexyl group and an octahydro-7a-methyl- structure . The stereochemistry of the compound is specified by the [1R-[1α (R*),3aβ,7aα]] prefix, indicating the arrangement of the chiral centers in the molecule .


Molecular Structure Analysis

The molecular formula of the compound is C24H46O2Si . The compound likely has unique chemical and physical properties and may have potential applications in pharmaceuticals, materials science, and other fields due to its complex and specific molecular structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 394.71 . It is predicted to have a boiling point of 437.4±18.0 °C and a density of 0.922±0.06 g/cm3 . It is insoluble in water .

Scientific Research Applications

Hydrogen-Bonded Molecular Crystals

Engineering of Molecular Networks

Researchers have developed hydrogen-bonded molecular crystals utilizing hexaphenylbenzene derivatives, emphasizing the strategic design of noninterpenetrated three-dimensional networks through hydrogen bonding. This approach underscores the potential of complex organic molecules in engineering crystalline structures with predetermined properties, such as high volume accessibility to guests, which could be crucial for applications in materials science and nanotechnology (Maly et al., 2007).

Metal-Organic Frameworks (MOFs)

Synthesis and Characterization of MOFs

A study on the synthesis of a new indium metal-organic framework (MOF), MIL-96, highlights the utility of complex organometallic compounds in constructing MOFs. The structural characteristics, such as μ3-oxo-centered trinuclear units and hexagonal networks, illustrate the compound's potential in gas storage, catalysis, and separation processes, showcasing the broad applicability of sophisticated organometallic compounds in developing new materials (Volkringer & Loiseau, 2006).

Catalysis and Synthetic Applications

Catalytic Applications in Organic Synthesis

Research into the catalytic properties of zinc compounds, for instance, [Tris(2-pyridylthio)methyl]zinc hydride, demonstrates the role of organometallic complexes in facilitating reactions such as hydrogen generation from silanes and carbon dioxide functionalization. These studies provide insights into how complex organometallic compounds can be engineered for efficient catalysis, highlighting potential applications in sustainable chemistry and material science (Sattler & Parkin, 2012).

properties

IUPAC Name

(1R,3aR,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-triethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46O2Si/c1-9-28(10-2,11-3)27-24(6,7)20(5)15-14-19(4)21-16-17-22-23(26)13-12-18-25(21,22)8/h14-15,19-22H,9-13,16-18H2,1-8H3/b15-14+/t19-,20+,21-,22+,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCSLEGUTMLXIQ-BOJVKBFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(C)(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)OC(C)(C)[C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4S)-1,4,5-trimethyl-5-[(triethylsilyl)oxy]-2-hexen-1-yl]-, (1R,3aR,7aR)-

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